

Spectral Data Analysis of 4-Allyl-2,6-dimethoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Allyl-2,6-dimethoxyphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **4-Allyl-2,6-dimethoxyphenol**. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ^1H and ^{13}C NMR spectral data for **4-Allyl-2,6-dimethoxyphenol**, recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectral Data.[1]

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
6.41	s	2H	Ar-H
5.97 - 5.92	m	1H	-CH=CH ₂
5.38	s	1H	Ar-OH
5.11 - 5.05	m	2H	-CH=CH ₂
3.87	s	6H	-OCH ₃
3.32	d	2H	Ar-CH ₂ -

Table 1. ¹H NMR spectral data for 4-Allyl-2,6-dimethoxyphenol.

¹³C NMR Spectral Data.[1]

Chemical Shift (δ) [ppm]	Assignment
147.04	C-O (Ar)
137.62	-CH=CH ₂
133.10	C-OH (Ar)
131.11	C-C (Ar)
115.72	-CH=CH ₂
105.25	C-H (Ar)
56.29	-OCH ₃
40.34	Ar-CH ₂ -

Table 2. ¹³C NMR spectral data for 4-Allyl-2,6-dimethoxyphenol.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which provides information about the functional groups present. The following table summarizes the

main IR absorption bands for **4-Allyl-2,6-dimethoxyphenol**.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3500	O-H stretch	Phenolic -OH
~3080	=C-H stretch	Allyl C-H
~2940	C-H stretch	Methoxy/Allyl C-H
~1640	C=C stretch	Allyl C=C
~1600, ~1500	C=C stretch	Aromatic ring
~1220	C-O stretch	Aryl ether

Table 3. Infrared (IR) spectral data for **4-Allyl-2,6-dimethoxyphenol**.

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **4-Allyl-2,6-dimethoxyphenol** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: The ¹H and ¹³C NMR spectra were acquired on a JEOL 400 MHz spectrometer.[1] For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed.

Infrared (IR) Spectroscopy

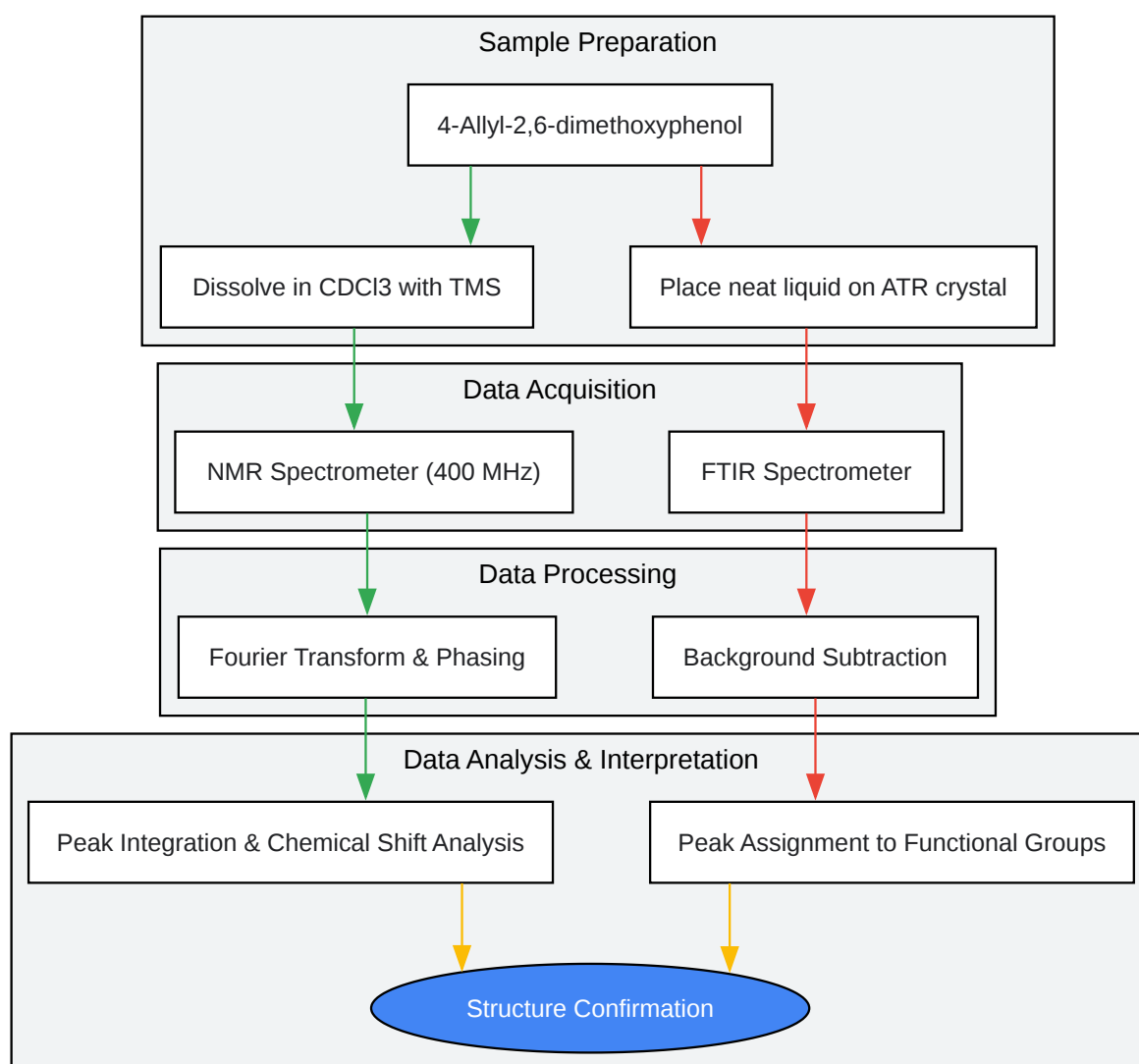
Sample Preparation: A drop of the neat liquid sample of **4-Allyl-2,6-dimethoxyphenol** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3][4]

Instrumentation and Data Acquisition: The FTIR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[1] The spectrum was acquired in the range of 4000-400 cm⁻¹ by co-

adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.[2]

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like **4-Allyl-2,6-dimethoxyphenol**.



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General workflow for spectral data acquisition and analysis.

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